molecular formula C18H19N3O2 B2465735 3-phenethyl-1-propylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921870-85-1

3-phenethyl-1-propylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2465735
M. Wt: 309.369
InChI Key: BPXFNMLONUHJNJ-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyrimidine . Pyrimidine derivatives are known to have various biological properties and therapeutic potentials . They are known to have pharmacological significance including anticancer, antitumor, antimicrobial, antiviral, and anti-inflammatory activities .


Molecular Structure Analysis

The structure of a related compound was confirmed by 1 H-, 13 C-NMR, IR spectroscopy, mass-spectrometry and elemental analysis .


Chemical Reactions Analysis

The synthesis of a related compound involved the reaction of 3-phenyl-1- (thieno [3,2- d ]pyrimidin-4-yl)-1 H -pyrazol-5-amine with DMF and phosphorus oxychloride (Vilsmeier–Haack reagent) at 70 °C for 5 h .

Scientific Research Applications

Synthetic Chemistry

Pyrido[3,2-d]pyrimidine derivatives are synthesized through various chemical reactions and methods, showcasing their versatility in organic synthesis. For instance, a study detailed the efficient synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, highlighting their structural, spectral, and computational exploration. These compounds were synthesized using spectral techniques and density functional theory (DFT), indicating their potential in material science and molecular electronics due to their electronic structures and properties (Ashraf et al., 2019).

Material Science

Pyrido[3,2-d]pyrimidine derivatives exhibit unique photophysical properties, making them suitable for applications in material science, such as in the development of pH sensors and logic gates. A study on pyrimidine-phthalimide derivatives, acting as donor–π–acceptor compounds, demonstrated their potential in tuning the photophysical properties for applications in solid-state fluorescence and solvatochromism, which could be utilized in colorimetric pH sensors (Yan et al., 2017).

Pharmacology

Pyrido[3,2-d]pyrimidine derivatives have also been explored for their biological activities. For instance, certain derivatives have been investigated for their urease inhibition properties, which is significant in the development of treatments for conditions caused by excessive urease activity. The study on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives revealed potential urease inhibitory activity, highlighting the pharmacological relevance of these compounds (Rauf et al., 2010).

properties

IUPAC Name

3-(2-phenylethyl)-1-propylpyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-2-12-20-15-9-6-11-19-16(15)17(22)21(18(20)23)13-10-14-7-4-3-5-8-14/h3-9,11H,2,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXFNMLONUHJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenethyl-1-propylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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